molecular formula C18H19ClN2O5S B2911614 6-chloro-N-(3-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866142-58-7

6-chloro-N-(3-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No. B2911614
M. Wt: 410.87
InChI Key: IQKZGMAMJGFTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(3-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-N-(3-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-N-(3-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-chloro-N-(3-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide' involves the reaction of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with N-(3-methoxybenzyl)-4-(methylsulfonyl)aniline in the presence of a coupling agent and a base.

Starting Materials
6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, N-(3-methoxybenzyl)-4-(methylsulfonyl)aniline, Coupling agent, Base

Reaction
Step 1: Dissolve 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and N-(3-methoxybenzyl)-4-(methylsulfonyl)aniline in a suitable solvent., Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture., Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction., Step 4: Stir the reaction mixture at room temperature for several hours., Step 5: Isolate the product by filtration or chromatography and purify it by recrystallization.

properties

IUPAC Name

6-chloro-N-[(3-methoxyphenyl)methyl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-14-5-3-4-12(8-14)10-20-18(22)17-11-21(27(2,23)24)15-9-13(19)6-7-16(15)26-17/h3-9,17H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKZGMAMJGFTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-methoxybenzyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

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